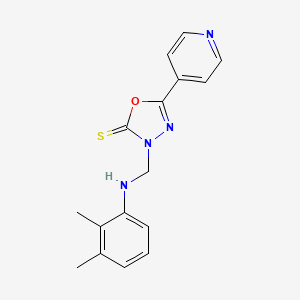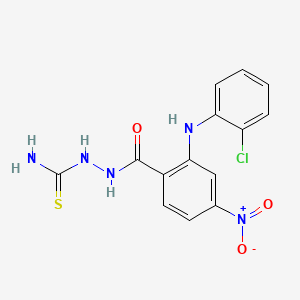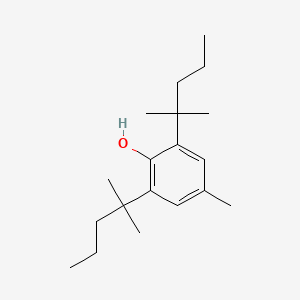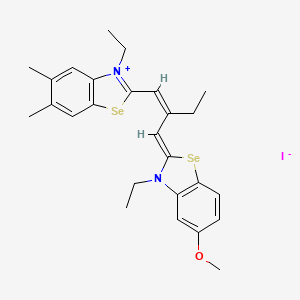
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide is a complex organic compound that belongs to the benzoselenazolium family. This compound is characterized by its unique structure, which includes selenium atoms, making it of particular interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide involves multiple steps. The synthetic route typically starts with the preparation of the benzoselenazolium core, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and as an additive in certain industrial processes
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The selenium atoms play a crucial role in its activity, often participating in redox reactions that modulate cellular processes. The compound can interact with enzymes and proteins, influencing their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other benzoselenazolium compounds, 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzoselenazolium iodide is unique due to its specific substituents and structural configuration. Similar compounds include:
Eigenschaften
CAS-Nummer |
93857-89-7 |
|---|---|
Molekularformel |
C26H31IN2OSe2 |
Molekulargewicht |
672.4 g/mol |
IUPAC-Name |
3-ethyl-2-[(Z)-2-[(Z)-(3-ethyl-5-methoxy-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C26H31N2OSe2.HI/c1-7-19(14-25-28(9-3)22-16-20(29-6)10-11-23(22)30-25)15-26-27(8-2)21-12-17(4)18(5)13-24(21)31-26;/h10-16H,7-9H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GDQMJSAAANRSIT-UHFFFAOYSA-M |
Isomerische SMILES |
CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)/C=C\3/N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)C)CC)C=C3N(C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


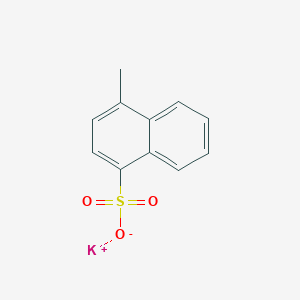
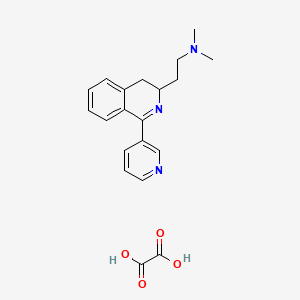
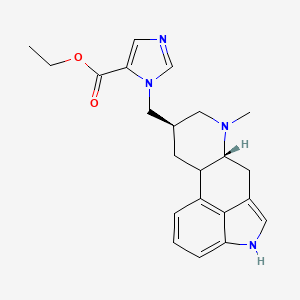

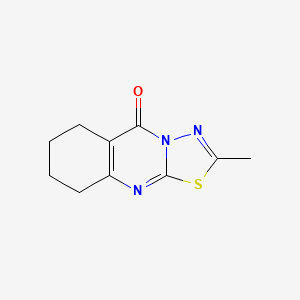


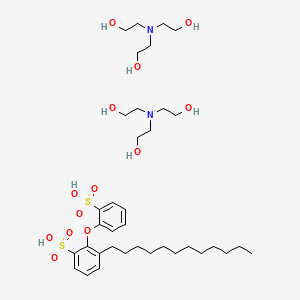
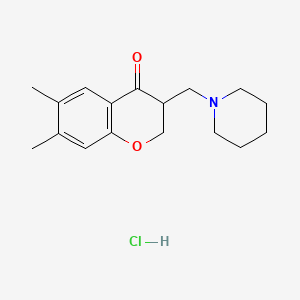
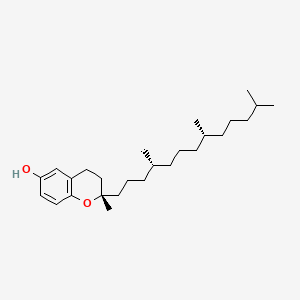
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
